molecular formula C11H11ClN2 B2865648 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole CAS No. 287384-61-6

7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No. B2865648
CAS RN: 287384-61-6
M. Wt: 206.67
InChI Key: PSLRQWHMXFDQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a chemical compound with the molecular formula C11H11ClN2 . It has a molecular weight of 206.67 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole consists of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole include a molecular weight of 206.67 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole , have been studied for their potential in treating cancer. They are known to exhibit properties that can inhibit the growth of cancer cells. Research has focused on synthesizing indole compounds that can target specific pathways involved in cancer cell proliferation .

Antimicrobial Activity

These compounds also display antimicrobial properties, making them valuable in the development of new antibiotics. Their ability to disrupt microbial cell processes offers a pathway for treating various bacterial infections .

Treatment of Disorders

Indole derivatives are being explored for their therapeutic potential in treating different types of disorders within the human body. This includes neurological disorders where modulation of neurotransmitter systems can be beneficial .

Antiviral Agents

The structural flexibility of indole derivatives allows them to be effective against a range of viruses. They have been designed to interfere with viral replication and are particularly promising in the treatment of influenza and other RNA viruses .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives are of interest for the treatment of chronic inflammatory diseases. By modulating the immune response, these compounds can help in reducing inflammation and associated pain .

Antioxidant Effects

Indoles have inherent antioxidant properties, which are crucial in combating oxidative stress in cells. This is particularly important in the prevention of diseases that are caused or exacerbated by oxidative damage .

Antidiabetic Activity

Research has indicated that indole derivatives can play a role in managing diabetes. They may help in regulating blood sugar levels by affecting insulin secretion or insulin sensitivity .

Neuroprotective Effects

Indole compounds are being investigated for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preserving neuronal function and structure .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-9-2-1-8-5-10-7-13-3-4-14(10)11(8)6-9/h1-2,5-6,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLRQWHMXFDQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=C(C=C3)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

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